5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with a fused pyridine and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with suitable reagents under controlled conditions. For instance, the reaction of 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid with chloroacetic acid chloride and other reagents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride include:
- 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylic acid
- 5H,7H,8H-pyrano[4,3-b]pyridine-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride group. These features can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
6,8-dihydro-5H-pyrano[3,4-b]pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)7-2-1-6-3-4-13-5-8(6)10-7;/h1-2H,3-5H2,(H,11,12);1H |
InChI Key |
UPWWACLOZJSUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=CC(=N2)C(=O)O.Cl |
Origin of Product |
United States |
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